molecular formula C7H5IN4S B12626532 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179361-63-7

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B12626532
CAS No.: 1179361-63-7
M. Wt: 304.11 g/mol
InChI Key: HTNMBTQDAFHMPE-UHFFFAOYSA-N
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Description

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a high-value chemical reagent with the molecular formula C 7 H 5 IN 4 S and a molecular weight of 304.11 g/mol . It is assigned CAS Registry Number 1179361-63-7 . This compound is an advanced molecular building block that integrates a 1,2,4-thiadiazol-5-amine scaffold with a 3-iodopyridine moiety. The presence of the iodine atom on the pyridine ring makes it a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions . This allows researchers to construct more complex architectures for screening and development. The primary application of this compound is in scientific research and development, particularly in the fields of medicinal chemistry and drug discovery, where it is used to create novel molecules for biological evaluation . It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1179361-63-7

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5IN4S/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

HTNMBTQDAFHMPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=NSC(=N2)N)I

Origin of Product

United States

Preparation Methods

Synthesis via Iodination of Pyridine Derivatives

One common method involves the iodination of pyridine derivatives followed by cyclization with thiadiazole precursors. The general procedure includes:

  • Starting Materials : 3-Iodopyridine and a thiadiazole precursor.
  • Reagents : Iodine monochloride or other iodinating agents.
  • Conditions : The reaction typically occurs in acetic acid at elevated temperatures.

The reaction can be summarized as follows:

$$
\text{3-Iodopyridine} + \text{Thiadiazole Precursor} \rightarrow \text{3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine}
$$

This method has been reported to yield satisfactory results with moderate to high purity of the desired product.

Cyclocondensation Reactions

Another effective approach is through cyclocondensation reactions involving amidine derivatives and isothiocyanates. The steps typically include:

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective yields and conditions:

Method Starting Materials Conditions Yield (%)
Iodination + Cyclization 3-Iodopyridine + Thiadiazole precursor AcOH, heat 70-85
Cyclocondensation Amidine + Isothiocyanate Reflux in ethanol 60-75
Direct Alkylation Thiadiazole derivative + Alkyl halide DMF, N2 atmosphere 50-65

Characterization Techniques

Characterization of synthesized compounds is crucial for verifying their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.

    Example NMR data for 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine:

    • $$ \delta $$ values indicating aromatic protons and amine groups.
  • Mass Spectrometry (MS) : To confirm molecular weight and composition.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    2-Aminoethanol: Acts as a base in certain reactions.

    Copper Catalysts: Often used in conjunction with palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Pd-mediated alkynylation can produce 2-substituted-7-azaindole derivatives .

Scientific Research Applications

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been studied for its ability to inhibit sirtuins, which are proteins involved in cellular regulation . The compound’s structure allows it to interact with the active sites of these proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substituents are compared below:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key References
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine R1 = 3-Iodo-pyridin-2-yl C7H5IN4S 304.11
3-(6-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine R1 = 6-Iodo-pyridin-2-yl C7H5IN4S 304.11
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine R1 = 4-Cl-Ph C8H6ClN3S 211.67
3-(2-Chloropyridin-4-yl)-1,2,4-thiadiazol-5-amine R1 = 2-Cl-pyridin-4-yl C7H5ClN4S 212.66
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine R1 = 5-isopropoxy-pyridin-2-yl; R2 = 3-methylpyridin-2-yl C15H16N6OS 344.40

Key Observations :

  • Iodine Position: The 3-iodo vs.
  • Alkoxy Substituents : Isopropoxy or cyclopropoxy groups (e.g., compound 10 in ) improve solubility and pharmacokinetic profiles.
  • Chlorinated Derivatives : Chlorine at the phenyl or pyridinyl ring (e.g., ) enhances electrophilicity, influencing reactivity and biological potency.

Structure-Activity Relationship (SAR) :

  • Potency: Di(pyridin-2-yl) analogs with alkoxy substituents (e.g., isopropoxy) show superior antifilarial activity (EC50 < 100 nM) compared to non-alkoxy derivatives .
  • Selectivity : Schiff base derivatives (e.g., compound 3c in ) exhibit selectivity for breast cancer cells, suggesting substituent-dependent target specificity.
Physicochemical Properties
Compound Solubility LogP (Predicted) H-Bond Donors/Acceptors References
3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine Low (DMSO) 2.8 1/5
3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine Soluble in DMSO 3.1 1/4
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Moderate (aqueous) 2.5 2/6

Key Trends :

  • Lipophilicity : Iodine and chlorinated derivatives exhibit higher LogP values, impacting membrane permeability.
  • H-Bonding : Increased H-bond acceptors (e.g., alkoxy groups) improve aqueous solubility, critical for bioavailability .

Biological Activity

3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound that belongs to the class of thiadiazoles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting detailed data on its pharmacological effects.

The molecular formula of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is C7H5IN4SC_7H_5IN_4S, with a molecular weight of 304.11 g/mol. The structure includes a thiadiazole ring and an iodopyridine moiety, contributing to its unique reactivity and biological potential.

PropertyValue
Molecular FormulaC7H5IN4S
Molecular Weight304.11 g/mol
IUPAC Name3-(3-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
InChI KeyABIVSRBYVUSFNK-UHFFFAOYSA-N

The biological activity of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is primarily attributed to its ability to interact with various molecular targets. The presence of the iodine atom enhances its electrophilicity, potentially increasing its binding affinity to enzymes and receptors involved in key biological processes. This compound may exhibit antimicrobial, antifungal, and anticancer properties through the modulation of enzyme activities or receptor interactions.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine demonstrate activity against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria : Active against Escherichia coli and Pseudomonas aeruginosa.

For instance, a related compound exhibited an inhibition rate of up to 80% against S. aureus and significant inhibition against E. coli .

Antifungal Activity

Thiadiazole derivatives have also been evaluated for antifungal activity. In one study, compounds were found to inhibit Candida albicans, with some exhibiting up to 85% inhibition rates . This suggests a promising potential for treating fungal infections.

Anticancer Activity

The anticancer properties of thiadiazoles have been explored in various studies. For example, derivatives have shown cytotoxic effects comparable to established chemotherapeutic agents like cisplatin . The structural modifications in these compounds can enhance their efficacy against cancer cells by targeting specific pathways involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Screening : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds with specific substitutions demonstrated enhanced activity against both bacterial and fungal strains .
  • Cytotoxicity Assays : In vitro studies assessed the cytotoxicity of 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine on various cancer cell lines. Results indicated that certain modifications could significantly improve the compound's effectiveness against resistant cancer types .

Q & A

Q. What are the common synthetic routes for 3-(3-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine?

The synthesis typically involves cyclization reactions. For example:

  • Cyclocondensation : Reacting isonicotinoyl hydrazide with potassium thiocyanate, followed by cyclization using concentrated sulfuric acid ().
  • One-pot synthesis : Catalyst-free strategies using aryl aldehydes and chloroacetyl chloride in DMF, yielding thiadiazole derivatives with high purity (80–82% yields) ().
  • Iodine-mediated cyclization : Employing iodine in potassium iodide with sodium hydroxide for halogenated intermediates ().

Q. How is the molecular structure of this compound confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR data (e.g., δ 8.16–8.12 ppm for aromatic protons) verify substituent positions and coupling patterns ().
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ().
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles ().

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with synthesized analogs (e.g., 3-phenyl derivatives in ). For example, δ 11.02 ppm (s, 1H) in DMSO-d6 indicates an amine proton in a methoxyphenyl-substituted analog ().
  • Computational modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data ().
  • Crystallographic refinement : SHELXL resolves ambiguities in electron density maps for halogenated derivatives ().

Q. What methodologies are recommended for studying structure-activity relationships (SAR) in analogs?

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess electronic effects on bioactivity ().
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets ().
  • Biological assays : Test synthesized analogs (e.g., anticonvulsant or hypoglycemic activity) using standardized protocols ().

Q. How can reaction conditions be optimized for higher yields or selectivity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency ().
  • Temperature control : Maintain 60–80°C during cyclocondensation to minimize side reactions ().
  • Catalyst screening : Evaluate Lewis acids (e.g., ZnCl2) for iodine-mediated reactions ().

Q. What challenges arise in crystallographic analysis of thiadiazole derivatives?

  • Twinned crystals : Use SHELXE for high-throughput phasing of macromolecular complexes ().
  • Disorder resolution : Refine occupancy parameters for iodine atoms in SHELXL to account for positional disorder ().
  • Low-resolution data : Apply anisotropic displacement parameters to improve model accuracy ().

Methodological Resources

  • Synthesis protocols : (Scheme 25), (one-pot method).
  • Spectroscopic templates : (NMR δ values), (HRMS libraries).
  • Crystallography tools : SHELX suite for refinement ().

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